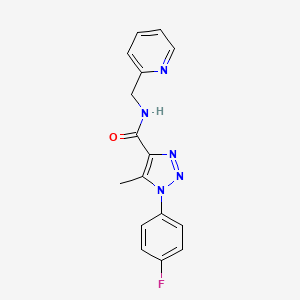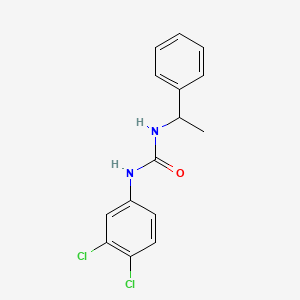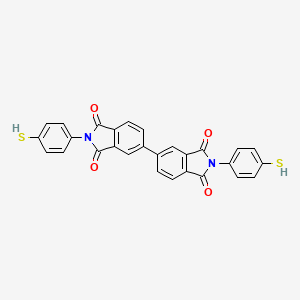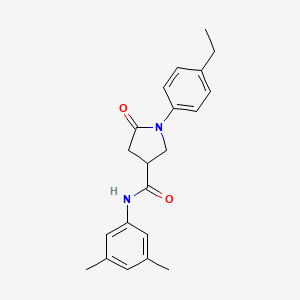
1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the triazole derivative reacts with a pyridin-2-ylmethyl halide.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow processing techniques to handle reactive intermediates efficiently .
Analyse Chemischer Reaktionen
1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced with other groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with diverse functionalities.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including infections and cancer. Its ability to inhibit specific enzymes or receptors is of particular interest in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of key signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:
1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole core but different substituents, leading to variations in its biological activities and applications.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Although not a triazole, this compound shares some structural similarities and is used in similar applications, such as drug development and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-11-15(16(23)19-10-13-4-2-3-9-18-13)20-21-22(11)14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAXEQKODGJVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)



![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5140318.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B5140326.png)
![4-Methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5140332.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)
![1,3-dimethyl-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5140351.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)

